
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide
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Overview
Description
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenylfuran with acryloyl chloride in the presence of a base to form the intermediate product, which is then reacted with cyanide and N-methylamine to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-acrylic acid ethyl ester
- 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-quinolin-5-ylprop-2-enamide
Uniqueness
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
332057-93-9 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)9(8-18)6-11-3-5-14(21-11)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)/b9-6+ |
InChI Key |
USFATLLHWITSBN-RMKNXTFCSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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